

Application Notes and Protocols: Synthesis of Diafenthion from 4-Phenoxy-2,6-diisopropylaniline

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Compound of Interest

Compound Name: 4-Phenoxy-2,6-diisopropyl aniline

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Abstract

This document provides a detailed experimental procedure for the synthesis of the thiourea-based insecticide and acaricide, diafenthion, commencing from 4-phenoxy-2,6-diisopropylaniline. Diafenthion is a pro-pesticide that, upon exposure to light, converts to its active carbodiimide form, which acts as a potent inhibitor of mitochondrial respiration.[1][2] The protocols outlined herein are compiled from established synthetic methodologies, offering a comprehensive guide for laboratory-scale preparation. This document includes a step-by-step experimental protocol, a summary of quantitative data, and visual diagrams illustrating the synthetic workflow and the compound's mechanism of action.

Introduction

Diafenthion is a widely utilized agrochemical for controlling a variety of phytophagous pests, including mites, aphids, and whiteflies. Its unique mode of action, which relies on metabolic or photochemical activation to a carbodiimide, provides an effective means of pest management. [1][2] The synthesis of diafenthion can be achieved through several routes, with a common strategy involving the formation of a key isothiocyanate or isocyanate intermediate from a substituted aniline, followed by reaction with tert-butylamine. This application note focuses on

the synthesis starting from 4-phenoxy-2,6-diisopropylaniline, a crucial precursor in many synthetic pathways.[3][4][5]

Synthesis of 4-Phenoxy-2,6-diisopropylaniline (Starting Material)

Prior to the synthesis of diafenthion, the starting material, 4-phenoxy-2,6-diisopropylaniline, must be synthesized or procured. A common method for its preparation is the Ullmann condensation of 2,6-diisopropyl-4-bromoaniline with phenol.[6] Another approach involves the nitration of 2,6-diisopropylaniline, followed by a condensation reaction.[7]

Experimental Protocol for Ullmann Condensation[6]

- In a reaction vessel under a nitrogen atmosphere, dissolve 48.9 g of phenol in 500 ml of xylene.
- Add 30.2 g of pulverized potassium hydroxide to the solution.
- Heat the mixture to its boiling point while continuously removing the water formed during the reaction.
- After the removal of water, add 0.6 g of copper chloride and 100 g of 2,6-diisopropyl-4-bromoaniline.
- Stir the reaction mixture for 8 hours at a temperature of 150-155°C.
- Cool the mixture and filter it with suction.
- Wash the filtrate with 150 ml of 15% sodium hydroxide solution, followed by two washes with 150 ml portions of water.
- Separate the organic phase and dry it over anhydrous sodium sulfate.
- Remove the solvent by distillation, and distill the crude product to obtain 4-phenoxy-2,6-diisopropylaniline.

Parameter	Value	Reference
Boiling Point	103-104 °C / 0.01 torr	[6]
Melting Point	71-72 °C (after recrystallization from hexane)	[6]

Synthesis of Diafenthiuron

The synthesis of diafenthiuron from 4-phenoxy-2,6-diisopropylaniline can proceed through two primary routes: the formation of an isocyanate intermediate followed by reaction with tert-butylamine and subsequent thionation, or the formation of an isothiocyanate intermediate followed by reaction with tert-butylamine.

Route 1: Via Isocyanate Intermediate

This method involves the conversion of 4-phenoxy-2,6-diisopropylaniline to N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate, which is then reacted with tert-butylamine to form a urea derivative. The final step is a thionation reaction to yield diafenthiuron.[3][4]

Step 1: Synthesis of N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate

- To a 250 mL dry round-bottom flask, add 7.65 g of triphosgene and 13.7 g of calcium carbonate to a mixture of 60 mL of methylene chloride and 35 mL of water, with stirring.
- Slowly add 17.4 g of 2,6-diisopropyl-4-phenoxyaniline to the mixture while maintaining the temperature between 0-5°C.
- After the addition is complete, heat the system to reflux for 2 hours.
- Cool the reaction mixture and filter.
- Wash the organic phase twice with 50 mL of water.
- Dry the organic phase with anhydrous sodium sulfate and concentrate to obtain the crude isocyanate, which is used directly in the next step.

Step 2: Synthesis of 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butyl urea

- In a 50 mL dry round-bottom flask, dissolve 18.54 g of the crude N-(2,6-diisopropyl-4-phenoxyphenyl)isocyanate in 10 mL of toluene.
- Add 13.8 g of tert-butylamine to the solution.
- Stir the reaction mixture at room temperature for 12 hours.
- Concentrate the reaction system to obtain the urea derivative.

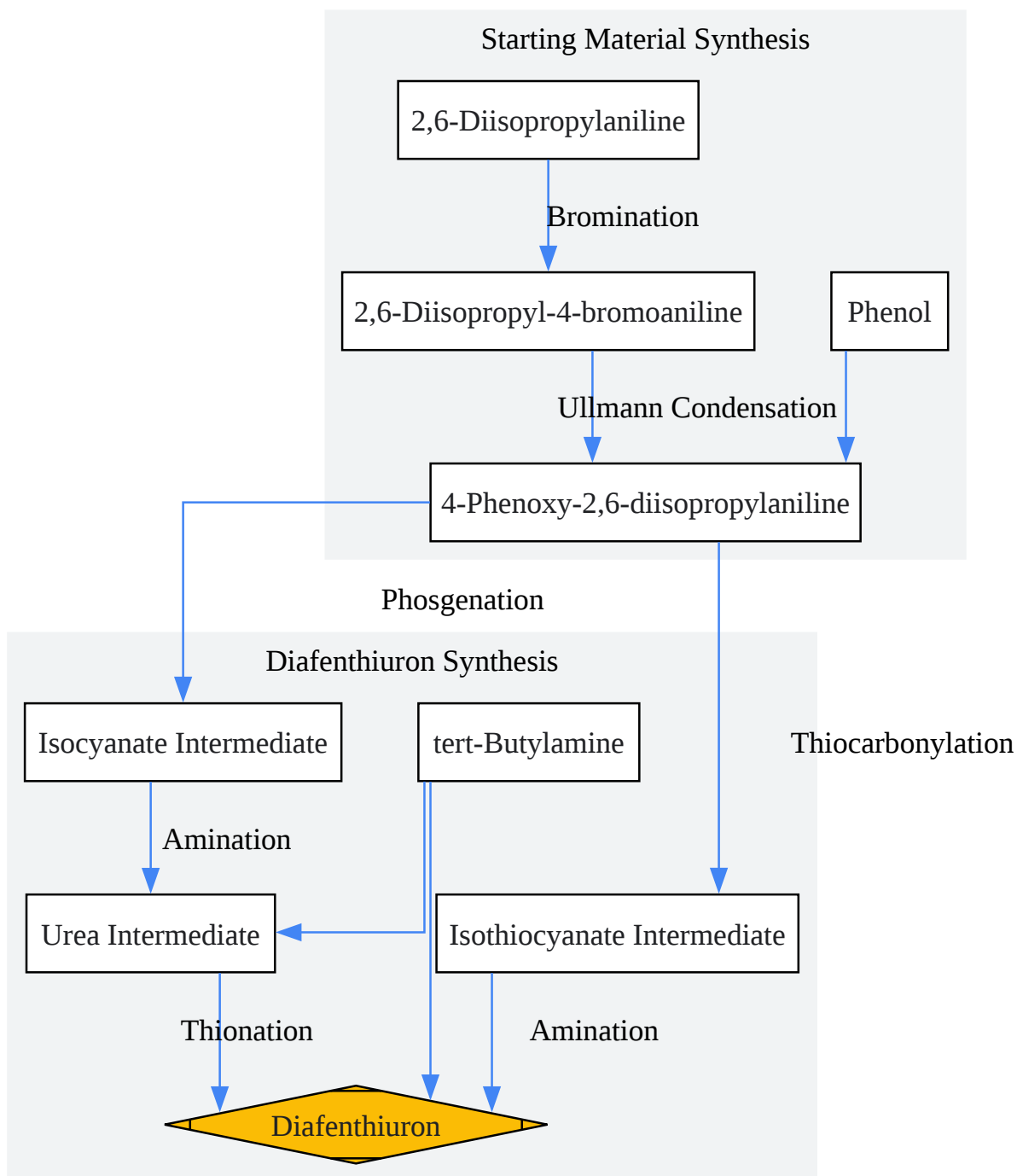
Step 3: Synthesis of Diafenthuron

- The crude 3-(2,6-diisopropyl-4-phenoxyphenyl)-1-tert-butyl urea is then subjected to a reaction with phosphorus pentasulfide in the presence of potassium carbonate to yield diafenthuron.^{[3][4]} (Note: The cited patents do not provide specific quantities for this final thionation step.)

Route 2: Via Isothiocyanate Intermediate

This alternative synthesis involves the reaction of 4-phenoxy-2,6-diisopropylaniline with carbon disulfide and 4-toluenesulfonyl chloride to form the isothiocyanate intermediate, which is then reacted with tert-butylamine.^[5] This method is reported to have a total yield of 37.5%.^[5]

Synthetic Workflow



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Caption: Synthetic pathways for diafenthion from 2,6-diisopropylaniline.

Mechanism of Action

Diafenthiuron itself is biologically inactive and requires conversion to its active form.[2] This activation can occur photochemically or through metabolic processes within the target pest.[1] [2] The resulting carbodiimide derivative is a potent inhibitor of mitochondrial ATP synthase, leading to the disruption of cellular respiration and ultimately, cell death.[2]



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Caption: Mechanism of action of diafenthiuron.

Quantitative Data Summary

Synthesis Step	Starting Material	Reagents	Product	Yield	Purity	Reference
Ullmann Condensation	2,6-diisopropyl-4-bromoaniline	Phenol, KOH, CuCl ₂	4-Phenoxy-2,6-diisopropylaniline	Not specified	High (distilled)	[6]
Diafenthion Synthesis (Route 2)	2,6-diisopropylaniline	HBr, H ₂ O ₂ , Phenol, CS ₂ , 4-toluenesulfonyl chloride, tert-butylamine	Diafenthion	37.5% (overall)	Not specified	[5]
Intermediate Synthesis	2,6-diisopropylaniline	Bromine, NaOH, Phenol, NaSCN, HCl	2,6-diisopropyl-4-phenoxyphenylthiourea	83.3% - 84.8%	97% - 97.4%	[8]
Diafenthion Technical	2,6-diisopropyl-4-phenoxyphenylthiourea	(Pyrolysis and amination)	Diafenthion	>95%	>95%	[9]

Conclusion

The synthesis of diafenthion from 4-phenoxy-2,6-diisopropylaniline is a well-documented process with multiple viable routes. The choice of synthetic pathway may depend on the availability of reagents, desired yield, and scalability of the process. The protocols and data presented in this application note provide a solid foundation for researchers to undertake the synthesis of this important agrochemical. Careful attention to reaction conditions and

purification procedures is essential for obtaining a high-purity product. The provided diagrams offer a clear visual representation of the synthetic workflow and the biochemical mechanism of action, aiding in a comprehensive understanding of diafenthion.

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